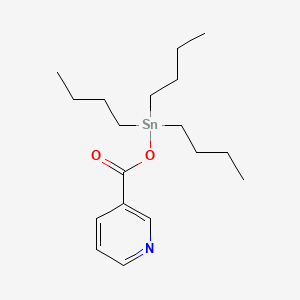

Tributyl(nicotinoyloxy)stannane

Description

Foundational Principles of Organometallic Chemistry and Tin-Carbon Bonding

Organometallic chemistry is the study of compounds containing metal-carbon bonds, which can be either sigma (σ) or pi (π) bonds. libretexts.orgfiveable.me The nature of the tin-carbon bond is central to the chemical behavior of organotin compounds. Tin, a member of Group 14 of the periodic table, has four valence electrons and can form compounds in both +II and +IV oxidation states, with the +IV state being more common and stable in organotin compounds. gelest.comresearchgate.net

The Sn-C bond is a polar covalent bond, with carbon being more electronegative than tin, leading to a partial positive charge on the tin atom and a partial negative charge on the carbon atom. This inherent polarity influences the reactivity of organotin compounds, making the carbon atom a potential nucleophile. youtube.com The length and strength of the Sn-C bond can vary depending on the nature of the organic groups and other substituents attached to the tin atom. For instance, in hypercoordinated organotin compounds, where the tin atom is bonded to more than four other atoms, the Sn-C bond lengths are often longer than in simple tetraorganotins, reflecting the increased coordination number. wikipedia.org

Evolution and Current Trajectories in Organotin Compound Research

The history of organotin chemistry dates back to 1849 with Edward Frankland's synthesis of diethyltin (B15495199) diiodide. wikipedia.orglupinepublishers.com The field experienced significant growth in the 20th century, particularly with the advent of Grignard reagents, which provided a versatile method for creating Sn-C bonds. wikipedia.org Early research focused on the synthesis and characterization of various organotin compounds, laying the groundwork for future applications.

The mid-20th century saw a surge in interest driven by the discovery of their practical uses, notably as stabilizers for polyvinyl chloride (PVC), agricultural biocides, and catalysts. lupinepublishers.comacs.org This "revival" of organotin chemistry was significantly advanced by the work of researchers like van der Kerk. lupinepublishers.com

Current research trajectories in organotin chemistry are diverse and expanding into new frontiers. There is a strong focus on the development of organotin compounds for applications in medicinal chemistry, with studies exploring their potential as anticancer and antimicrobial agents. researchgate.netnih.gov Another burgeoning area is nanotechnology, where organotin compounds are being investigated for the creation of novel nanomaterials with unique electronic and catalytic properties. ontosight.ai Furthermore, there is ongoing research into the catalytic activity of organotin compounds in a variety of organic reactions, including the synthesis of complex molecules. ontosight.airsc.org The development of more environmentally benign and sustainable applications for organotin compounds also remains a key research focus. port.ac.uk

Rationale for In-depth Investigation of Organotin Carboxylates as a Class of Compounds

Organotin carboxylates, which contain a carboxylate group (-OCOR') bonded to a tin atom, represent a particularly important and widely studied class of organotin compounds. sysrevpharm.org Their significance stems from a combination of their unique structural features and their broad range of applications.

The investigation of organotin carboxylates is driven by several key factors:

Structural Diversity: Organotin carboxylates exhibit a remarkable variety of structural possibilities, ranging from simple monomeric structures to complex polymeric and cluster arrangements like ladders and drums. researchgate.net This structural versatility is a direct result of the coordination behavior of the carboxylate ligand and the ability of the tin atom to adopt different coordination numbers.

Biological Activity: A significant body of research has demonstrated the potent biological activities of organotin carboxylates. uobabylon.edu.iq This has led to extensive investigations into their potential as therapeutic agents, particularly as anticancer drugs. nih.govresearchgate.net The nature of the organic groups on the tin atom and the specific carboxylate ligand have been shown to be crucial in determining their biological efficacy. uobabylon.edu.iq

Industrial Applications: Organotin carboxylates have found widespread use as catalysts in industrial processes, such as the production of polyurethanes and silicones. epa.gov They are also used as stabilizers for PVC, preventing its degradation. lupinepublishers.com

Fundamental Chemical Interest: The diverse bonding modes of the carboxylate group to the tin center provide a rich area for fundamental studies in coordination chemistry and structural analysis.

Contextualizing Tributyl(nicotinoyloxy)stannane within Contemporary Organotin Chemistry Research

This compound is a specific triorganotin carboxylate, belonging to the general class of compounds with the formula R₃SnL, where R is an n-butyl group and L is the nicotinate (B505614) anion. The tributyltin (TBT) moiety itself is a well-known class of organotin compounds. wikipedia.orgmst.dk The synthesis of such compounds often involves the reaction of a triorganotin halide, like tributyltin chloride, or a bis(triorganotin) oxide with the corresponding carboxylic acid, in this case, nicotinic acid. orgsyn.orgnih.gov

Research into organotin nicotinates and their derivatives has been driven by the search for new compounds with interesting biological activities. For example, a triphenyltin(IV) nicotinate derivative has been synthesized and shown to exhibit high antiproliferative activity against various tumor cell lines. eurekaselect.com This highlights the potential for tuning the biological properties of organotin carboxylates by modifying both the organic groups on the tin and the structure of the carboxylate ligand.

The study of this compound and related compounds contributes to the broader understanding of structure-activity relationships in organotin chemistry. By systematically varying the components of these molecules, researchers can gain insights into the factors that govern their chemical and biological properties, paving the way for the design of new materials and therapeutic agents. uobabylon.edu.iq

Properties

CAS No. |

27189-59-9 |

|---|---|

Molecular Formula |

C18H31NO2Sn |

Molecular Weight |

412.2 g/mol |

IUPAC Name |

tributylstannyl pyridine-3-carboxylate |

InChI |

InChI=1S/C6H5NO2.3C4H9.Sn/c8-6(9)5-2-1-3-7-4-5;3*1-3-4-2;/h1-4H,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1 |

InChI Key |

RXWDMDWQNOJWJY-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CN=CC=C1 |

Origin of Product |

United States |

Coordination Chemistry and Advanced Structural Characterization of Tributyl Nicotinoyloxy Stannane

Analysis of Ligand Coordination Environments in Organotin Carboxylates

The nicotinoyl ligand, derived from nicotinic acid (pyridine-3-carboxylic acid), offers multiple potential coordination sites: the two oxygen atoms of the carboxylate group and the nitrogen atom of the pyridine (B92270) ring. This versatility allows for several coordination modes, as observed in various metal complexes. nih.gov

Monodentate Coordination: The ligand can coordinate to the tin center through a single oxygen atom of the carboxylate group. This mode is less common in the solid state for triorganotin carboxylates but can be observed in solution.

Bidentate Chelating Coordination: Both oxygen atoms of the carboxylate group can bind to the same tin atom. However, due to the strain in the resulting four-membered ring, this mode is less favored for carboxylate ligands compared to other bidentate ligands.

Bidentate Bridging Coordination: This is the most prevalent coordination mode for triorganotin(IV) carboxylates in the solid state. researchgate.net The carboxylate group bridges two different tin atoms, leading to the formation of polymeric chains. This bridging can be symmetric or asymmetric, depending on the Sn-O bond distances. In analogous tributyltin carboxylates, the carboxylate ligand asymmetrically bridges two tin centers. researchgate.net

Coordination involving the Pyridine Nitrogen: The nitrogen atom of the pyridine ring can also coordinate to the tin atom. In complexes of nicotinic acid with other metals, coordination via the pyridine nitrogen is common, often in conjunction with carboxylate oxygen coordination. nih.gov For triorganotin compounds, the Lewis acidity of the tin atom is reduced by the three alkyl groups, but coordination of a nitrogen donor is still possible, which would lead to a higher coordination number.

Given the extensive literature on tributyltin carboxylates, it is highly probable that in the solid state, Tributyl(nicotinoyloxy)stannane exists as a coordination polymer where the nicotinoyloxy ligand acts as a bridging bidentate ligand through its carboxylate oxygen atoms.

Investigations into Molecular and Supramolecular Architectures

The molecular and supramolecular architecture of this compound is a direct consequence of the interplay between the coordination preferences of the tin atom, the nature of the nicotinoyl ligand, and the steric bulk of the butyl groups.

In the solid state, the tin atom in this compound is expected to be five-coordinate, adopting a distorted trigonal bipyramidal geometry. researchgate.netnih.gov The three carbon atoms of the butyl groups would define the equatorial plane, while the axial positions would be occupied by oxygen atoms from two different bridging nicotinoyloxy ligands. This results in a polymeric chain structure.

The Sn-C bond lengths in tributyltin compounds are typically in the range of 2.11–2.17 Å. The axial Sn-O bond lengths are generally longer and more variable than the equatorial Sn-C bonds. In analogous bridged tributyltin carboxylates, two different Sn-O bond lengths are observed, indicating an asymmetric bridging mode. For instance, one Sn-O bond might be around 2.20 Å, while the bridging Sn-O bond to the next tin atom in the chain could be longer, in the range of 2.40–2.60 Å. This asymmetry is a common feature in such polymeric structures.

Table 1: Expected Bond Parameters in this compound based on Analogous Compounds

| Parameter | Expected Value/Range |

| Sn Coordination Geometry | Distorted Trigonal Bipyramidal |

| Sn-C (equatorial) Bond Length | ~ 2.11 - 2.17 Å |

| Sn-O (axial) Bond Length | ~ 2.20 Å |

| Sn---O (bridging) Bond Length | ~ 2.40 - 2.60 Å |

| C-Sn-C (equatorial) Bond Angle | ~ 115-125° |

| O-Sn-O (axial) Bond Angle | ~ 170-180° |

Note: These values are inferred from structurally related tributyltin carboxylates and may vary for the specific title compound.

In non-coordinating solvents, the polymeric structure is likely to break down, leading to monomeric, four-coordinate tetrahedral species where the carboxylate ligand is monodentate. In coordinating solvents, solvent molecules can coordinate to the tin atom, resulting in five-coordinate trigonal bipyramidal monomers with the solvent molecule and a carboxylate oxygen in the axial positions. researchgate.net

π-π Stacking: The aromatic pyridine rings of adjacent polymeric chains can stack on top of each other, leading to a more organized three-dimensional structure. The separation between the rings in such stacks is typically in the range of 3.4–3.8 Å.

C-H···π Interactions: Hydrogen atoms of the butyl groups or the pyridine ring can interact with the π-electron cloud of adjacent pyridine rings.

Hydrogen Bonding: While this compound itself does not have strong hydrogen bond donors, the pyridine nitrogen is a potential hydrogen bond acceptor. If co-crystallized with a suitable hydrogen bond donor, or in the presence of water, N···H-O hydrogen bonds could form.

These collective weak interactions contribute to the stabilization of the crystal lattice and can influence the packing of the polymeric chains, leading to complex and fascinating supramolecular architectures.

Sophisticated Spectroscopic and Diffraction Techniques for Structural Elucidation

A combination of spectroscopic and diffraction techniques is essential for the comprehensive structural characterization of this compound.

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure in the solid state. It provides accurate data on bond lengths, bond angles, coordination geometry, and the details of the supramolecular packing. The expected outcome for this compound would be the confirmation of a polymeric chain with a five-coordinate tin center.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹¹⁹Sn NMR: The chemical shift (δ) in ¹¹⁹Sn NMR is highly sensitive to the coordination number of the tin atom. For a four-coordinate tetrahedral geometry in solution, a chemical shift in the range of +40 to +140 ppm is expected. For a five-coordinate trigonal bipyramidal geometry, the resonance shifts significantly upfield to a range of -100 to -200 ppm. This allows for the direct observation of the change in coordination number upon dissolution of the polymeric solid.

¹H and ¹³C NMR: These spectra provide information about the organic framework of the molecule. The chemical shifts of the protons and carbons in the butyl groups and the nicotinoyl ligand confirm the composition of the compound. Coupling constants, such as J(¹¹⁹Sn-¹³C), can also provide insights into the C-Sn-C bond angles and thus the geometry around the tin atom in solution. researchgate.net

Infrared (IR) Spectroscopy: The stretching frequencies of the carboxylate group are particularly informative. The difference (Δν) between the asymmetric (νₐₛ(COO)) and symmetric (νₛ(COO)) stretching frequencies can help distinguish between different coordination modes. For a bridging bidentate carboxylate, this difference is typically in the range of 150-250 cm⁻¹, which is larger than that for a chelating bidentate ligand but smaller than that for a monodentate ligand.

Mössbauer Spectroscopy: This technique, specifically using the ¹¹⁹Sn isotope, can provide valuable information about the coordination number and geometry of the tin atom in the solid state. The quadrupole splitting (Δ) value is a key parameter; for five-coordinate trigonal bipyramidal triorganotin compounds, Δ is typically in the range of 3.0-4.0 mm/s.

Through the synergistic application of these techniques, a complete and detailed picture of the structural and coordination chemistry of this compound can be achieved, from its intramolecular geometry to its complex supramolecular organization.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for probing the molecular structure of this compound in both solution and solid states. By analyzing the magnetic properties of atomic nuclei, researchers can deduce a wealth of information about the connectivity and environment of atoms within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of organotin compounds, the protons of the butyl groups typically appear as a complex set of multiplets in the upfield region. The chemical shifts and coupling patterns of these signals provide insights into the conformation of the butyl chains attached to the tin atom. The protons on the nicotinoyloxy ligand, being part of an aromatic system, resonate at lower field and their specific chemical shifts are sensitive to the coordination mode of the carboxylate group to the tin center.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information. The carbon atoms of the butyl groups exhibit characteristic signals, and their chemical shifts can be influenced by the coordination number of the tin atom. The carbonyl carbon of the nicotinoyloxy ligand is particularly informative; its chemical shift can indicate whether the carboxylate group is acting as a monodentate or bidentate ligand.

¹¹⁹Sn NMR Spectroscopy: As tin has several NMR-active isotopes, with ¹¹⁹Sn being the most commonly studied due to its favorable properties, ¹¹⁹Sn NMR is a powerful tool for directly investigating the coordination environment of the tin atom. huji.ac.il The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the nature of the substituents attached to it, covering a very wide range of over 5000 ppm. huji.ac.ilnorthwestern.edu For triorganotin carboxylates like this compound, the ¹¹⁹Sn chemical shift can help determine whether the compound exists as a monomer with a four-coordinate tin atom or as a polymer with a five-coordinate tin atom in a trigonal bipyramidal geometry. nih.gov The magnitude of the coupling constants, such as ¹J(¹¹⁹Sn-¹³C) and ²J(¹¹⁹Sn-¹H), can also provide valuable structural information. huji.ac.ilrsc.org

Table 1: Representative NMR Data for Tributyltin Compounds

| Nucleus | Chemical Shift (ppm) Range | Coupling Constants (Hz) | Structural Information |

| ¹H | 0.8 - 1.7 (butyl groups), 7.0 - 9.0 (nicotinoyloxy group) | ²J(¹¹⁹Sn-¹H) ~ 50-60 Hz | Conformation of butyl chains, coordination of nicotinoyloxy ligand |

| ¹³C | 13 - 30 (butyl groups), ~170 (carbonyl), 120-150 (aromatic) | ¹J(¹¹⁹Sn-¹³C) ~ 300-400 Hz | Coordination mode of carboxylate, electronic environment of carbons |

| ¹¹⁹Sn | Varies significantly with coordination | - | Coordination number and geometry of the tin atom |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Coordination Environment Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying functional groups and probing the coordination environment of the central tin atom in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its constituent functional groups. The asymmetric (νasym(COO)) and symmetric (νsym(COO)) stretching vibrations of the carboxylate group are particularly diagnostic. The difference between these two frequencies (Δν) is a key parameter used to infer the coordination mode of the carboxylate ligand. A large Δν value is typically associated with a monodentate coordination, while a smaller Δν value suggests a bidentate or bridging coordination. Furthermore, the spectrum will exhibit bands corresponding to the C-H stretching and bending vibrations of the butyl groups and the aromatic C-H and C=C/C=N vibrations of the nicotinoyl moiety. The Sn-C and Sn-O stretching vibrations, which occur at lower frequencies (typically below 600 cm⁻¹), provide direct evidence of the bonds to the tin atom. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrations may be more prominent in one technique than the other. For instance, the Sn-C symmetric stretching vibration is often a strong and easily identifiable peak in the Raman spectrum, providing valuable information about the R₃Sn moiety.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

| νasym(COO) | ~1650-1550 | Asymmetric stretching of the carboxylate group |

| νsym(COO) | ~1400-1300 | Symmetric stretching of the carboxylate group |

| Δν (νasym - νsym) | Varies | Indicates the coordination mode of the carboxylate group |

| ν(Sn-C) | ~600-500 | Stretching vibration of the tin-carbon bond |

| ν(Sn-O) | ~500-400 | Stretching vibration of the tin-oxygen bond |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of this compound and for analyzing its fragmentation patterns. nih.gov HRMS provides highly accurate mass-to-charge ratio (m/z) measurements, allowing for the unambiguous confirmation of the elemental composition of the parent ion.

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of multiple stable isotopes of tin. This isotopic signature serves as a definitive confirmation of the presence of tin in the molecule. In addition to the molecular ion, the spectrum will show various fragment ions resulting from the cleavage of bonds within the molecule. Common fragmentation pathways for organotin compounds include the loss of butyl groups and the cleavage of the tin-carboxylate bond. The analysis of these fragment ions provides valuable information about the structure and connectivity of the compound.

X-ray Diffraction (Single Crystal and Powder) for Atomic-Level Structural Determination

X-ray diffraction techniques, particularly single-crystal X-ray diffraction, provide the most definitive and detailed three-dimensional structural information for this compound at the atomic level.

Powder X-ray Diffraction (PXRD): In cases where single crystals are not obtainable, powder X-ray diffraction can be used to analyze the crystalline nature of the bulk material. The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used for phase identification and to assess sample purity. While not providing the same level of detail as single-crystal analysis, PXRD can still offer insights into the crystal system and unit cell parameters. For many organotin carboxylates, the solid-state structure is often a polymeric chain where the carboxylate group bridges adjacent tin centers. frontiersin.org

Mechanistic Insights and Chemical Reactivity Profiles of Tributyl Nicotinoyloxy Stannane

Fundamental Reaction Pathways and Transformation Mechanisms

The chemical behavior of tributyl(nicotinoyloxy)stannane is governed by the interplay of its constituent parts: the tin-oxygen (Sn-O) bond, the tin-carbon (Sn-C) bonds of the tributyltin moiety, and the nicotinoyloxy ligand. Understanding the dynamics of bond cleavage and formation, as well as the reactivity of each component, is crucial to elucidating its role in chemical transformations.

Investigation of Sn-O and Sn-C Bond Cleavage and Formation Dynamics

The reactivity of organotin compounds like this compound is largely dictated by the nature of the bonds to the tin atom. gelest.com The tin atom in these compounds possesses four electrons in its outer shell, allowing it to form compounds in both +II and +IV oxidation states. gelest.com In this compound, tin is in the +IV oxidation state.

The Sn-O bond in organotin carboxylates is a key reactive site. Its formation can occur through several pathways, including the reaction of organotin halides with the sodium salt of the corresponding carboxylic acid or through reactions with acid anhydrides. gelest.com The cleavage of this bond is often a critical step in various reactions. For instance, hydrolysis of organotin halides leads to the formation of organotin oxides and hydroxides, which can exist as stannoxanes (Sn-O-Sn) or stannols (Sn-O-H). wikipedia.org Theoretical and experimental studies on the formation of the Sn-O bond, such as the reaction between atomic tin and molecular oxygen, reveal complex dynamics involving multiple electronic states and the formation of intermediates. rsc.org

The Sn-C bonds of the tributyl groups are generally more stable than the Sn-O bond. However, they can undergo cleavage under specific conditions, particularly in the presence of strong electrophiles or in redistribution reactions. For example, tetraorganotin compounds can react with tin tetrachloride (SnCl4) to produce organotin chlorides, demonstrating the lability of the Sn-C bond. wikipedia.org

Reactivity of the Tributyltin Moiety in Transmetalation Processes

The tributyltin moiety is a key player in transmetalation reactions, a fundamental process in organometallic chemistry involving the transfer of ligands from one metal to another. wikipedia.orgresearchgate.net This process is central to many catalytic cross-coupling reactions. youtube.comyoutube.com In these reactions, the organotin compound, acting as a transmetalating agent, transfers an organic group (in this case, potentially a butyl group, though typically an aryl or vinyl group is transferred in cross-coupling) to a transition metal catalyst, most commonly palladium. youtube.comyoutube.comyoutube.com

The general form of a transmetalation reaction can be represented as: M₁–R + M₂–R′ → M₁–R′ + M₂–R wikipedia.org

The driving force for this reaction is often thermodynamic, favoring the transfer of the organic group to the more electronegative metal. wikipedia.org The mechanism can be complex, sometimes involving redox processes where one metal center is oxidized and the other is reduced. wikipedia.org In the context of cross-coupling reactions like the Stille coupling, the tributyltin compound transfers its organic group to a palladium(II) intermediate, which has been formed via oxidative addition. youtube.comyoutube.comyoutube.com

Examination of Chemical Transformations Involving the Nicotinoyloxy Ligand

The nicotinoyloxy ligand, derived from nicotinic acid (vitamin B3), introduces another layer of reactivity to the molecule. The pyridine (B92270) ring within the nicotinoyloxy group possesses a nitrogen atom that can act as a Lewis base, potentially coordinating to other metal centers or participating in acid-base chemistry. The carboxylate group itself is a versatile ligand, capable of binding to the tin atom in a monodentate or bidentate fashion.

Transformations involving the nicotinoyloxy ligand could include its displacement by other nucleophiles, its participation in decarboxylation reactions under certain conditions, or its role in directing the reactivity of the entire molecule through coordination effects. While specific studies on the transformations of the nicotinoyloxy ligand in the context of this compound are not extensively detailed in the provided search results, the general principles of carboxylate ligand chemistry suggest these potential pathways.

Role of this compound in Catalytic Cycles within Organic Synthesis

Organotin compounds are crucial reagents in modern organic synthesis, particularly in the realm of transition metal-catalyzed cross-coupling reactions. youtube.com These reactions, which form new carbon-carbon bonds, typically proceed through a catalytic cycle involving several key elementary steps. youtube.com

Detailed Exploration of Oxidative Addition Processes

Oxidative addition is a fundamental step in many catalytic cycles where a metal center inserts itself into a covalent bond, leading to an increase in both its oxidation state and coordination number. wikipedia.org For palladium-catalyzed cross-coupling reactions, the cycle typically begins with the oxidative addition of an organic halide (R-X) to a palladium(0) complex. youtube.com This process forms a palladium(II) intermediate. youtube.com

Mechanistic Studies of Transmetallation Steps in Cross-Coupling Reactions

Following oxidative addition, the next key step in a cross-coupling catalytic cycle is transmetalation. youtube.com This is where the organotin reagent, such as a derivative of this compound, enters the cycle. The organic group from the tin compound is transferred to the palladium(II) center, displacing the halide. youtube.comyoutube.com

The mechanism of transmetalation in Stille coupling, which utilizes organotin reagents, has been a subject of considerable study. It is often the rate-determining step of the catalytic cycle. youtube.com The reaction involves the formation of an intermediate where both the palladium and tin centers are bridged by the transferring organic group and potentially other ligands. The exact nature of the transition state and the influence of ligands on the reaction rate are areas of active research. For the reaction to proceed efficiently, the organotin reagent must be sufficiently reactive to transfer its organic group to the palladium catalyst but stable enough not to undergo unwanted side reactions. youtube.com The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst. youtube.comyoutube.com

Analysis of Reductive Elimination Pathways and Their Determinants

Reductive elimination is a fundamental reaction in organometallic chemistry, typically involving the formation of a new covalent bond between two ligands with a concurrent reduction in the oxidation state of the metal center. wikipedia.org For organotin compounds, this process is crucial in various catalytic cycles. However, specific studies detailing the reductive elimination pathways for this compound, including the factors that determine the course and efficiency of this reaction, are not present in the available literature. General principles suggest that the nature of the ligands and the coordination environment of the tin atom would be critical determinants. libretexts.org

Kinetic and Thermodynamic Characterization of this compound Reactivity

A thorough characterization of a compound's reactivity involves detailed kinetic and thermodynamic studies. This includes the determination of reaction rate constants, the order of reactions, activation energies, enthalpies of reaction, and stability constants. Such data provides a quantitative understanding of how a compound behaves under different conditions and its potential for specific applications.

Determination of Reaction Rate Constants and Order of Reactions

The rate constant and the order of a reaction provide insight into the reaction mechanism. nih.gov For any reaction involving this compound, these parameters would need to be determined experimentally by monitoring the concentration of reactants or products over time. No such studies for this specific compound have been published.

Equilibrium Studies and Determination of Stability Constants

Equilibrium studies are used to determine the stability of a compound and its complexes in solution, often quantified by stability constants. nih.gov For this compound, this would be important for understanding its behavior in solution and its interactions with other molecules. However, no information on the stability constants of this compound or its complexes is available.

Theoretical and Computational Chemistry Approaches to Tributyl Nicotinoyloxy Stannane Systems

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules. For tributyl(nicotinoyloxy)stannane, these methods can elucidate the nature of the tin-oxygen bond, the electronic distribution within the molecule, and its vibrational characteristics.

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Analysis, and Electronic Property Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying relatively large molecules like this compound.

Geometry Optimization: DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, its optimized geometry. For analogous triorganotin(IV) carboxylates, studies have shown that the tin atom typically adopts a distorted trigonal-bipyramidal geometry. nih.gov In this arrangement, the three butyl groups occupy the equatorial positions, while the carboxylate ligand from the nicotinic acid moiety and an oxygen atom from an adjacent molecule or solvent can occupy the axial positions, leading to different coordination environments. The choice of functional (e.g., B3LYP) and basis set (e.g., LANL2DZ) is crucial for obtaining accurate geometries. nih.gov

Vibrational Analysis: Once the geometry is optimized, vibrational frequencies can be calculated. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computed structure. The calculated vibrational spectrum allows for the assignment of specific vibrational modes to the observed spectral bands, such as the characteristic stretching frequencies of the Sn-C and Sn-O bonds, as well as the asymmetric and symmetric stretches of the carboxylate group.

Electronic Property Prediction: DFT is also used to predict a range of electronic properties. Natural Bond Orbital (NBO) analysis, for instance, can reveal details about the charge distribution on individual atoms and the nature of the bonding interactions. nih.gov For similar triorganotin(IV) carboxylates, NBO analysis has been used to understand the charge density on the tin atom and the oxygen atoms of the carboxylate ligand, providing insights into the reactivity of the compound. nih.gov

| Property | Computational Method | Typical Findings for Analogous Triorganotin Carboxylates |

| Molecular Geometry | DFT (e.g., B3LYP/LANL2DZ) | Distorted trigonal-bipyramidal geometry around the tin atom. nih.gov |

| Vibrational Frequencies | DFT | Correlation with experimental IR and Raman spectra for bond characterization. |

| Charge Distribution | NBO Analysis | Provides insights into the polarity of bonds and atomic charges. nih.gov |

Ab Initio Methods for High-Level Theoretical Calculations on Reaction Intermediates

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, can provide even higher accuracy, albeit at a greater computational expense. These methods are particularly valuable for studying reaction intermediates and transition states where electron correlation effects are significant. For this compound, ab initio calculations could be used to investigate the intermediates formed during its synthesis or degradation pathways. Due to the computational cost, these high-level calculations are often performed on simplified model systems.

Molecular Dynamics Simulations for Conformational Space Exploration and Solution-Phase Behavior

While quantum mechanical methods provide detailed information about a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational changes and interactions with their environment. nih.gov

For this compound, MD simulations can be used to explore its vast conformational space arising from the flexibility of the butyl chains and the rotation around the Sn-O bond. By simulating the molecule in a solvent, such as water or an organic solvent, one can observe how the solvent molecules arrange around the solute and influence its conformation and dynamics. This is particularly important for understanding its behavior in biological systems or in solution-based applications. The choice of force field, which defines the potential energy of the system, is a critical aspect of setting up an accurate MD simulation.

Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry plays a crucial role in predicting and interpreting spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the calculation of nuclear magnetic resonance (NMR) chemical shifts. nih.gov For this compound, this would involve predicting the 1H, 13C, and 119Sn NMR spectra. Comparing these predicted spectra with experimental data serves as a stringent test of the accuracy of the computed molecular structure. For other triorganotin(IV) carboxylates, calculated chemical shifts have shown good agreement with experimental values, aiding in the structural elucidation of these compounds in solution. nih.govnih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. This can help in understanding the electronic transitions that give rise to the observed absorption bands and can provide insights into the photophysical properties of this compound.

| Spectroscopic Technique | Computational Method | Predicted Parameters |

| NMR | DFT/GIAO | 1H, 13C, 119Sn chemical shifts. nih.govnih.gov |

| IR/Raman | DFT | Vibrational frequencies and intensities. |

| UV-Vis | TD-DFT | Electronic transition energies and oscillator strengths. |

Advanced Computational Modeling of Reaction Mechanisms, Transition States, and Energy Landscapes

A deeper understanding of the chemical reactivity of this compound can be achieved by computationally modeling its reaction mechanisms. This involves identifying the transition states, which are the energy maxima along the reaction coordinate, and calculating the activation energies.

For instance, the hydrolysis of this compound, a key reaction in its environmental fate, could be studied computationally. By mapping out the potential energy surface for the reaction, one can determine the most likely reaction pathway and the factors that influence the reaction rate. Such studies can provide valuable information on the stability and degradation of the compound. Computational investigations into the catalytic mechanisms of related systems, such as carboxylic acid reductases, have demonstrated the power of combining DFT and molecular dynamics to elucidate complex reaction pathways. nih.gov

Applications in Advanced Synthetic Methodologies and Materials Science Development

Utility as a Reagent in Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

Organotin compounds are foundational reagents in modern organic synthesis, particularly for the construction of carbon-carbon and carbon-heteroatom bonds. The tributyltin group in Tributyl(nicotinoyloxy)stannane imparts the characteristic reactivity of this class of compounds.

Contributions to Cross-Coupling Reaction Methodologies (e.g., Stille Coupling)

The Stille reaction is a cornerstone of palladium-catalyzed cross-coupling chemistry, forming a carbon-carbon bond between an organostannane and an organic halide or pseudohalide. lupinepublishers.comlupinepublishers.comwikipedia.orgthermofisher.com The general mechanism involves the oxidative addition of the organic electrophile to a Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 1: Representative Conditions for Stille Cross-Coupling Reactions

| Component | Example | Role | Reference |

| Organostannane | R-Sn(Alkyl)₃ | Nucleophilic partner | wikipedia.org |

| Electrophile | R'-X (X = I, Br, OTf, Cl) | Electrophilic partner | wikipedia.org |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates the reaction | libretexts.org |

| Solvent | Toluene (B28343), THF, DMF | Reaction medium | msu.edu |

This table presents generalized components and conditions for the Stille reaction, illustrating the context in which a compound like this compound could potentially be used.

Applications in Stereoselective Addition Reactions

Tributyltin hydride, the parent hydride of the tributyltin moiety, is a widely used reagent in radical reactions, including dehalogenations and intramolecular cyclizations. organic-chemistry.orglibretexts.org These reactions often proceed via a radical chain mechanism initiated by a radical initiator like azobisisobutyronitrile (AIBN). wikipedia.org

The development of stereoselective radical reactions is a significant area of research. uiowa.edu While there is no direct evidence of this compound being used in stereoselective additions, the chemistry of tributyltin hydride is central to many such transformations. For instance, manganese-mediated radical additions to chiral N-acylhydrazones have been developed for the stereoselective synthesis of chiral amines. uiowa.edu In these contexts, a tin hydride is often used as a hydrogen atom donor. While this compound itself is not a hydride donor, its chemical lineage is closely tied to reagents that are fundamental to these advanced synthetic methods.

Role in the Synthesis of Novel Organotin-Based Polymeric Materials

Organotin carboxylates have been incorporated into polymeric structures to create materials with specific properties, such as biocidal activity for antifouling coatings. lupinepublishers.comsysrevpharm.org For example, tributyltin acrylate (B77674) and methacrylate (B99206) have been copolymerized with various monomers to produce polymers where the organotin moiety is covalently bound to the polymer backbone. sysrevpharm.org

Given this precedent, this compound could potentially be utilized in the synthesis of novel organotin-based polymers. This could be achieved by designing a nicotinic acid derivative that also contains a polymerizable group, such as a vinyl or acryloyl moiety. The reaction of this functionalized nicotinic acid with bis(tributyltin) oxide would yield a polymerizable organotin monomer. Subsequent polymerization would lead to a polymer with pendant tributyltin nicotinate (B505614) units. Such materials could be investigated for applications ranging from controlled-release systems to functional coatings.

Precursor in the Design and Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. rsc.orgwikipedia.org The choice of the organic linker is crucial in determining the structure and properties of the resulting framework. Ligands containing multiple coordination sites, such as carboxylates and nitrogen heterocycles, are commonly employed. rsc.org

The nicotinate ligand in this compound possesses both a carboxylate group and a nitrogen atom within a pyridine (B92270) ring, both of which are excellent coordinating sites for metal ions. While organotin compounds themselves are not typically the primary metal nodes in MOFs, this compound could serve as a precursor or template in the synthesis of such materials. gelest.com For instance, it could be used in a transmetalation reaction to deliver the nicotinate linker to a different metal center that is more suitable for MOF construction. The presence of both a hard carboxylate oxygen donor and a softer nitrogen donor on the linker could lead to the formation of complex and potentially functional framework structures. nih.gov

Development of Innovative Synthetic Protocols Facilitated by Organotin Carboxylates

Organotin carboxylates, such as dibutyltin (B87310) dilaurate, are widely used as catalysts in various industrial processes, including the formation of polyurethanes and in room-temperature vulcanizing (RTV) silicones. lupinepublishers.comlupinepublishers.com They generally function as Lewis acids, activating reactants through coordination. lupinepublishers.com

It is conceivable that this compound could exhibit similar catalytic activity. The Lewis acidity of the tin center, modulated by the electron-withdrawing nature of the nicotinate group, could make it an effective catalyst for reactions such as transesterification, esterification, and the ring-opening polymerization of lactones. lupinepublishers.com The development of new synthetic protocols could involve exploring the catalytic potential of this compound and other organotin carboxylates in a broader range of organic transformations, potentially leading to more efficient and selective methods.

Q & A

Q. What are the recommended synthetic protocols for Tributyl(nicotinoyloxy)stannane, and how can reaction reproducibility be ensured?

this compound is synthesized via nucleophilic substitution or transesterification reactions. For example, analogous tributylstannane derivatives (e.g., allyltin trichloride) are prepared by reacting tributylstannane precursors with acylating agents under inert atmospheres. Key steps include:

- Reagent Purification : Use freshly distilled solvents (e.g., THF, methanol) to avoid side reactions.

- Temperature Control : Maintain reaction temperatures between 0–25°C to prevent thermal degradation.

- Chirality Considerations : The stereochemical configuration of the stannane precursor influences product stereoselectivity, as demonstrated in reactions of (4S)-4-benzyloxypent-2-enyl(tributyl)stannane with imines .

- Validation : Confirm product purity via NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>119</sup>Sn) and high-resolution mass spectrometry (HRMS).

Q. What safety protocols are critical when handling this compound?

Tributyltin compounds are highly toxic and regulated under international conventions (e.g., Rotterdam, Stockholm). Key protocols include:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent skin/eye contact and inhalation.

- Waste Disposal : Collect waste in sealed containers labeled for hazardous organotin disposal.

- Storage : Store in air-tight, moisture-resistant containers at –20°C, as tributylstannanes are air- and moisture-sensitive .

- Regulatory Compliance : Adhere to national regulations (e.g., China’s Circular No. 80 [2006]) restricting tributyltin derivatives .

Advanced Research Questions

Q. How can stereochemical outcomes in reactions involving this compound be systematically controlled?

The chirality of the stannane precursor dictates stereoselectivity. For example, (4S)-configured tributylstannanes yield 1,5-anti products in reactions with glyoxylate-derived imines due to steric and electronic effects. Methodological recommendations:

Q. What statistical frameworks are recommended for analyzing contradictory data in this compound studies?

- Hypothesis Testing : Apply ANOVA or Student’s t-tests to compare means across experimental batches.

- Error Analysis : Report standard deviations (SD) and confidence intervals (CI) for replicates.

- Outlier Detection : Use Grubbs’ test to identify and exclude anomalous data points.

- Power Analysis : Predefine sample sizes using tools like G*Power to ensure statistical validity .

Q. How can environmental toxicity assays for this compound be designed to meet regulatory standards?

- Acute Toxicity Testing : Follow OECD Guidelines 201 (algae) and 202 (daphnia) to assess EC50 values.

- Bioaccumulation Studies : Use radiolabeled <sup>14</sup>C-stannane to track uptake in model organisms (e.g., zebrafish).

- Metabolite Identification : Employ LC-MS/MS to characterize degradation products in simulated ecosystems.

- Regulatory Alignment : Cross-reference data with the EPA’s ECOTOX database and China’s Circular No. 65 [2005] .

Q. What advanced characterization techniques resolve structural ambiguities in this compound derivatives?

- X-ray Crystallography : Resolve bond angles and Sn coordination geometry.

- Mössbauer Spectroscopy : Probe oxidation states and electronic environments of tin centers.

- Dynamic NMR : Monitor fluxional behavior in solution (e.g., ligand exchange kinetics).

- Isotopic Labeling : Synthesize deuterated analogs (e.g., tributylstannane-d) to trace reaction pathways .

Methodological Best Practices

- Reproducibility : Document all experimental parameters (solvent purity, catalyst loading) per NIH guidelines .

- Data Transparency : Share raw datasets and analysis scripts via repositories like Zenodo.

- Ethical Reporting : Disclose conflicts of interest and comply with institutional review boards for toxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.